4-Amino-3-(4-methoxybenzyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
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Overview
Description
3-(4-Methoxybenzyl)-4-amino-2,3-dihydro-2-thioxothiazole-5-carboxamide is a heterocyclic compound that features a thiazole ring, which is a sulfur and nitrogen-containing five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzyl)-4-amino-2,3-dihydro-2-thioxothiazole-5-carboxamide typically involves the reaction of 4-methoxybenzylamine with a thiazole derivative under specific conditions. One common method includes the use of organolithium reagents to facilitate the formation of the thiazole ring . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like Raney nickel .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to optimize reaction conditions and scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxybenzyl)-4-amino-2,3-dihydro-2-thioxothiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
3-(4-Methoxybenzyl)-4-amino-2,3-dihydro-2-thioxothiazole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-(4-Methoxybenzyl)-4-amino-2,3-dihydro-2-thioxothiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains . These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-Methoxybenzyl)-4-amino-2,3-dihydro-2-thioxothiazole-5-carboxamide include:
Uniqueness
What sets 3-(4-Methoxybenzyl)-4-amino-2,3-dihydro-2-thioxothiazole-5-carboxamide apart from similar compounds is its unique thiazole ring structure, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H13N3O2S2 |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
4-amino-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C12H13N3O2S2/c1-17-8-4-2-7(3-5-8)6-15-10(13)9(11(14)16)19-12(15)18/h2-5H,6,13H2,1H3,(H2,14,16) |
InChI Key |
RBNXAXYWJIVDAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=C(SC2=S)C(=O)N)N |
Origin of Product |
United States |
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